1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
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Overview
Description
Catechols are organic compounds characterized by the presence of two hydroxyl groups adjacent to each other on a benzene ring . They are known to readily interact with both organic (e.g., amino acids) and inorganic (e.g., metal ions, metal oxides) compounds .
Synthesis Analysis
Catechols can be synthesized using various methods. For instance, one study reported the synthesis of 4-/3-substituted catechols using the Mannich reaction of catechol with formaldehyde and secondary amines .Molecular Structure Analysis
The molecular structure of catechols consists of a benzene ring with two adjacent hydroxyl groups . The presence of these hydroxyl groups and their position on the benzene ring play a crucial role in the properties and reactivity of catechols.Chemical Reactions Analysis
Catechols can undergo various chemical reactions. One of the key reactions is the oxidation of catechol by dioxygen, which is pH-dependent . The oxidation of catechol leads to the formation of o-benzoquinone, a reactive intermediate that can participate in further reactions .Physical and Chemical Properties Analysis
Catechols are colorless compounds that occur naturally in trace amounts . They are soluble in water and exhibit a faint, phenolic odor . The physical and chemical properties of catechols can be modulated by functionalizing them with different groups .Mechanism of Action
Safety and Hazards
Future Directions
The versatile properties of catechols have led to their use in a wide range of applications, from the development of adhesive materials to the design of new catechol-containing functional materials . Future research could focus on understanding the complex chemistry of catechols and designing new catechol derivatives with improved properties .
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-3-4-15-6-10(14)7-1-2-8(12)9(13)5-7/h1-2,5,11-13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOASODRLMPDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CSCCO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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